molecular formula C24H40N2O6 B4291257 4-HYDROXY-3-(6-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}HEXYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE

4-HYDROXY-3-(6-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}HEXYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE

Cat. No.: B4291257
M. Wt: 452.6 g/mol
InChI Key: CJNRTKUITDJABS-UHFFFAOYSA-N
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Description

3,3’-hexane-1,6-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one) is a complex organic compound known for its unique structural properties. This compound is primarily used as an antioxidant in various industrial applications, particularly in the stabilization of polymers such as polyamides .

Preparation Methods

The synthesis of 3,3’-hexane-1,6-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one) involves multiple steps. One common method starts with the reaction of hexane-1,6-diamine with 4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one under controlled conditions. The reaction typically requires a solvent such as benzene or cyclohexane and is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’-hexane-1,6-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one) has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It stabilizes free radicals by donating hydrogen atoms, thereby preventing the degradation of polymers and other materials. The molecular targets include reactive oxygen species, which are neutralized by the compound, thus protecting the materials from oxidative damage .

Comparison with Similar Compounds

Compared to other similar compounds, 3,3’-hexane-1,6-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one) is unique due to its high thermal stability and non-discoloring properties. Similar compounds include:

Properties

IUPAC Name

4-hydroxy-3-[6-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-3-yl)hexyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O6/c1-21(29)23(13-7-5-8-14-23)31-19(27)25(21)17-11-3-4-12-18-26-20(28)32-24(22(26,2)30)15-9-6-10-16-24/h29-30H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNRTKUITDJABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1CCCCCCN3C(=O)OC4(C3(C)O)CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-HYDROXY-3-(6-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}HEXYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-HYDROXY-3-(6-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}HEXYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 3
4-HYDROXY-3-(6-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}HEXYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 4
Reactant of Route 4
4-HYDROXY-3-(6-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}HEXYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 5
4-HYDROXY-3-(6-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}HEXYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE
Reactant of Route 6
4-HYDROXY-3-(6-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}HEXYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE

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